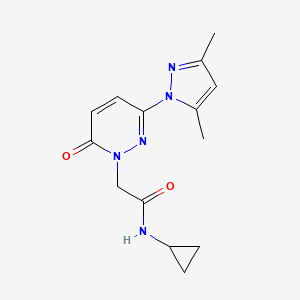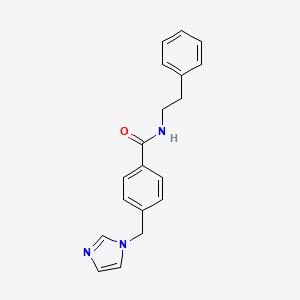![molecular formula C17H20ClN5 B4504237 5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4504237.png)
5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as tert-butyl, chlorophenyl, hydrazinyl, and methyl, contributes to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Biological studies: Investigation of its biological activities, such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical biology: Use as a chemical probe to study biological processes and molecular interactions.
Material science:
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.
Functional group modifications: Introduction of the tert-butyl, chlorophenyl, and methyl groups can be achieved through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes:
Selection of efficient catalysts: Use of transition metal catalysts to enhance reaction rates and selectivity.
Optimization of reaction conditions: Control of temperature, pressure, and solvent systems to maximize yield and minimize by-products.
Purification techniques: Use of chromatography, crystallization, and other purification methods to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Alkyl halides, aryl halides, or organometallic reagents.
Major Products
Azo derivatives: Formed through oxidation of the hydrazinyl group.
Phenyl derivatives: Formed through reduction of the chlorophenyl group.
Substituted pyrazolo[1,5-a]pyrimidines: Formed through substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine: Similar structure with an imidazolyl group instead of a hydrazinyl group.
3-(2-chlorophenyl)-5-tert-butyl-7-(2-methylthio)pyrazolo[1,5-a]pyrimidine: Similar structure with a methylthio group instead of a hydrazinyl group.
5-tert-butyl-3-(2-chlorophenyl)-7-(2-methylamino)pyrazolo[1,5-a]pyrimidine: Similar structure with a methylamino group instead of a hydrazinyl group.
Uniqueness
The uniqueness of 5-tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities. The presence of the hydrazinyl group, in particular, may confer unique reactivity and potential for forming diverse derivatives.
Propiedades
IUPAC Name |
[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5/c1-10-15(11-7-5-6-8-12(11)18)16-20-13(17(2,3)4)9-14(21-19)23(16)22-10/h5-9,21H,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHRFFWFAWWJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


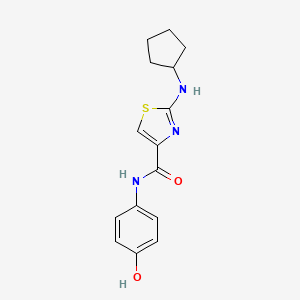
![4-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetyl)-2-piperazinone](/img/structure/B4504160.png)
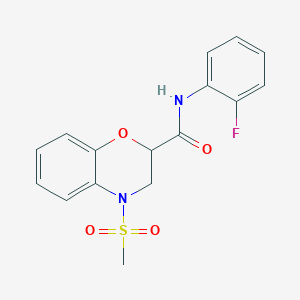
![4-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4504167.png)
![N-(4-chlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4504173.png)
![2-(4-methylphenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4504174.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B4504190.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4504196.png)
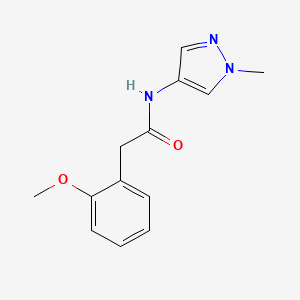
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4504204.png)
![N-[4-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4504205.png)
![{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B4504220.png)
